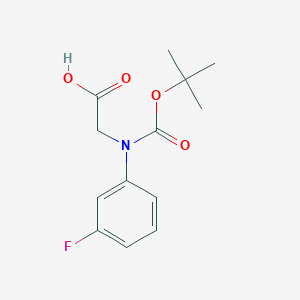

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid

Description

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a 3-fluorophenyl substituent, and an acetic acid backbone. The Boc group enhances stability during synthetic processes, while the fluorine atom on the phenyl ring influences electronic properties and bioavailability. This compound is used in peptide synthesis and medicinal chemistry for its ability to modulate solubility and metabolic stability .

Properties

IUPAC Name |

2-[3-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLSBVFCNSTXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622723 | |

| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142121-94-6 | |

| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amino Group

The primary step involves protecting the amine group to prevent undesired side reactions during subsequent syntheses.

Reaction Conditions:

-

Substrate : Glycine derivative or equivalent amino-acetic acid precursor.

-

Protecting Reagent : Di-tert-butyl dicarbonate (Boc₂O).

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : 0°C to room temperature.

Mechanism :

The Boc group is introduced via nucleophilic attack of the amine on Boc₂O, facilitated by the base.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the starting material.

Typical Protocol:

-

Substrate : Boc-protected amino-acetic acid.

-

Reagent : 3-Fluorophenylboronic acid (for Suzuki coupling) or 3-fluorobenzyl halide.

-

Catalyst : Palladium(II) acetate (for Suzuki coupling).

-

Ligand : Triphenylphosphine (PPh₃).

-

Solvent : Dimethylformamide (DMF) or toluene.

-

Temperature : 80–100°C.

Yield Optimization :

-

Use of anhydrous solvents and inert atmosphere (N₂/Ar) improves coupling efficiency.

Acidic Workup and Purification

After coupling, the Boc group remains stable, while the acetic acid moiety is liberated via hydrolysis.

Hydrolysis Conditions:

-

Reagent : Lithium hydroxide (LiOH) in THF/water mixture.

-

Time : 2–4 hours at room temperature.

-

pH Adjustment : Acidification to pH ~6 with HCl to precipitate the product.

Purification :

-

Method : Preparative HPLC with a C18 column.

-

Mobile Phase : Acetonitrile/water gradient.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, flow chemistry techniques are employed:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 hours | 10–15 minutes |

| Yield | 65–75% | 85–90% |

| Solvent Consumption | High | Reduced by 40% |

Advantages : Improved heat transfer and mixing efficiency reduce side products.

Green Chemistry Approaches

Solvent Replacement :

-

Substitute THF with cyclopentyl methyl ether (CPME), a greener alternative.

Catalyst Recycling : -

Immobilized palladium catalysts on silica gel enable reuse for up to 5 cycles.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc), 4.25 (s, 2H, CH₂), 6.85–7.30 (m, 4H, Ar-H).

-

¹³C NMR : δ 28.3 (Boc CH₃), 80.5 (Boc C-O), 162.1 (C=O).

Mass Spectrometry :

Challenges and Solutions

Enantiomeric Purity Control

Issue : Racemization during Boc protection.

Solution :

-

Use chiral auxiliaries or asymmetric catalysis.

-

Low-temperature conditions (0–5°C) minimize epimerization.

By-Product Formation

Common Impurities :

-

N-Boc overprotection : Add Boc₂O in portions to avoid excess.

-

Dehalogenation by-products : Optimize catalyst loading in Suzuki coupling.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling access to the free amine. This is critical for subsequent functionalization in peptide synthesis or medicinal chemistry applications.

- Reagents/Conditions :

- Product : Free amine (2-amino-2-(3-fluorophenyl)acetic acid).

Substitution Reactions

The 3-fluorophenyl group and acetic acid moiety participate in nucleophilic substitutions. Bromine analogs (e.g., 2-bromo derivatives) exhibit enhanced reactivity for cross-coupling reactions.

- Reagents/Conditions :

- Suzuki-Miyaura coupling: Pd catalysts (e.g., Pd(PPh₃)₄), aryl boronic acids, and bases (K₂CO₃) in THF/H₂O.

- Nucleophilic aromatic substitution: Alkoxides or amines under reflux in DMF.

- Example Product : 2-(3-Fluorophenyl)-2-aminoacetic acid derivatives after Boc deprotection.

Oxidation and Reduction

Functional group interconversion is achieved via redox reactions:

- Oxidation :

- Reagents : KMnO₄ or CrO₃ in acidic or aqueous conditions.

- Product : Ketones or carboxylic acid derivatives via α-C oxidation.

- Reduction :

- Reagents : LiAlH₄ or NaBH₄ in THF/EtOH.

- Product : Alcohols or amines (e.g., 2-(3-fluorophenyl)ethanol analogs).

Peptide Coupling

The carboxylic acid group undergoes activation for amide bond formation, essential in peptide synthesis.

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Temperature | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 50°C | α-Keto acid derivative |

| Reduction | LiAlH₄, dry THF | 0°C → 25°C | 2-(3-Fluorophenyl)ethanol |

Mechanistic Insights

- Boc Deprotection : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to cleavage via a six-membered transition state .

- Suzuki Coupling : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with boronic acid and reductive elimination.

Comparative Reactivity

- 3-Fluorophenyl vs. 4-Fluorophenyl Analogs : The meta-fluorine in 3-fluorophenyl derivatives induces steric and electronic effects, slowing electrophilic substitution compared to para-substituted analogs.

- Boc vs. Fmoc Protection : Boc deprotection requires stronger acids (TFA) than Fmoc (piperidine), limiting its use in solid-phase synthesis .

Scientific Research Applications

Medicinal Chemistry

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Case Studies

- A study highlighted the synthesis of various derivatives from this compound, which exhibited significant biological activities, including antiviral and antibacterial properties. The fluoro group in the phenyl ring is particularly noted for enhancing antimicrobial efficacy against various strains of bacteria .

| Compound | Activity Type | Target | Result |

|---|---|---|---|

| A derivative of this compound | Antiviral | Tobacco Mosaic Virus | Curative activity of 69.1% at 500 μg/mL |

| Another derivative | Antibacterial | E. coli | MIC of 32 μg/mL |

Antiviral Activity

Research indicates that derivatives of β-amino acids can exhibit significant antiviral properties. In vitro studies have shown that compounds similar to this one can inhibit viral replication effectively.

Data Table on Antiviral Activity

| Compound | Virus Type | Curative Activity (%) | Concentration (μg/mL) |

|---|---|---|---|

| A-192558 | TMV | 69.1 | 500 |

| A-87380 | TMV | 56.8 | 500 |

Antibacterial Activity

The presence of halogenated aromatic substituents, such as the fluorine atom in this compound, has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings

A series of derivatives were screened for their antibacterial activity, revealing that those containing halogenated aromatic substituents demonstrated enhanced potency against various strains of bacteria.

Data Table on Antibacterial Activity

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing selective modification of other functional groups. The fluorophenyl group can interact with biological targets through various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

a) 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

- Molecular Formula: C₁₃H₁₇NO₅ (vs. C₁₃H₁₆FNO₄ for the target compound)

- Key Difference : The 4-hydroxyphenyl group increases polarity due to the hydroxyl (-OH) group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the 3-fluorophenyl analog. However, the hydroxyl group may reduce metabolic stability due to susceptibility to oxidation .

b) 2-(BOC-amino)-2-(3-thiophenyl)acetic acid

- Molecular Formula: C₁₂H₁₅NO₄S

- Key Difference : Replacement of the fluorophenyl group with a thiophenyl (sulfur-containing) ring alters electronic properties, increasing lipophilicity. This modification may improve membrane permeability but could also affect target binding specificity in biological systems .

c) 2-(tert-Butoxycarbonylamino)-2-(3-(trifluoromethyl)phenyl)acetic acid

- Molecular Formula: C₁₄H₁₆F₃NO₄

- This could influence ionization state under physiological conditions .

Cycloaliphatic and Heterocyclic Analogs

a) 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

- Molecular Formula: C₁₃H₂₁F₂NO₄

- The compound’s density (1.21 g/cm³) and predicted boiling point (410.7°C) suggest higher thermal stability than aromatic analogs .

b) Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid

Enantiomeric and Stereochemical Variants

a) (R)-2-((tert-Butoxycarbonyl)amino)-2-(3-fluorophenyl)acetic acid

- Molecular Formula: C₁₃H₁₆FNO₄ (identical to the target compound)

- Key Difference : The (R)-enantiomer may exhibit distinct biological activity due to stereospecific interactions, such as differential binding to chiral receptors or enzymes. This highlights the importance of enantiomeric purity in drug development .

Structural and Functional Data Table

Biological Activity

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid, also known by its CAS number 142121-94-6, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 269.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-2-(3-fluorophenyl)acetic acid with di-tert-butyl dicarbonate in the presence of sodium hydroxide. The reaction is carried out in tetrahydrofuran (THF) and water, yielding the desired compound with an approximate yield of 69% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of drug discovery. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and potentially alters the pharmacokinetic properties of the molecule, making it an attractive candidate for further development.

Case Studies and Research Findings

- Antitumor Activity : In a study examining various amino acid derivatives, compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The incorporation of fluorine was noted to improve activity by enhancing membrane permeability and interaction with target proteins .

- Neuroprotective Effects : Research involving animal models has indicated that derivatives of this compound may provide neuroprotective benefits. For instance, a derivative was tested for its ability to mitigate oxidative stress-induced neuronal damage, showing promise in reducing apoptosis through modulation of signaling pathways like NF-kB and MAPK .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Studies have demonstrated that it can modulate the activity of enzymes such as cyclooxygenase (COX), suggesting potential anti-inflammatory properties .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid?

The synthesis typically involves sequential protection, coupling, and deprotection steps:

- Boc Protection : The 3-fluorophenylamine moiety is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in THF with DMAP) .

- Acetic Acid Coupling : The Boc-protected amine is coupled to an activated acetic acid derivative (e.g., via EDC/HOBt or DCC-mediated coupling) to form the acetamido linkage .

- Deprotection : Final Boc removal is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amino-acetic acid derivative .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over- or under-protection.

Q. How is the Boc group removed during synthesis, and what precautions are necessary?

- Method : The Boc group is cleaved using a 20–50% TFA solution in DCM at 0–25°C for 1–5 hours .

- Precautions :

- Use anhydrous conditions to prevent side reactions.

- Neutralize excess TFA with a scavenger (e.g., triethylsilane) to avoid acid-induced decomposition.

- Ensure proper ventilation due to TFA’s corrosive vapors.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound, particularly unexpected peaks?

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference .

- Impurity Analysis : Compare with reference spectra (e.g., HMBC or HSQC for 2D NMR) to identify by-products like unreacted intermediates or TFA adducts .

- Dynamic Effects : Fluorine’s strong electronegativity may cause splitting or shifting; consider fluorine-decoupled NMR for clarity .

Q. What are optimal conditions for coupling reactions involving this compound in peptide synthesis?

Q. How does the fluorophenyl group influence the compound’s stability under acidic conditions?

- Electron-Withdrawing Effect : The 3-fluoro substituent increases the amine’s pKa, enhancing Boc group stability during synthesis but requiring longer TFA exposure for deprotection .

- Accelerated Degradation : Prolonged TFA exposure (>6 hours) may hydrolyze the acetamido linkage; optimize reaction time via kinetic studies .

Q. What strategies mitigate low yields in large-scale synthesis?

- Solvent Optimization : Replace DCM with less volatile solvents (e.g., ethyl acetate) for safer scaling .

- Catalysis : Add DMAP (0.1 eq) during Boc protection to reduce reaction time from 12 hours to 2 hours .

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate high-purity product (>98%) .

Data Contradiction Analysis

Conflict : Conflicting reports on Boc deprotection times (1–5 hours vs. 6+ hours).

Resolution :

- Root Cause : Variability in TFA concentration (20% vs. 50%) and substrate solubility.

- Solution : Pre-screen conditions using small batches. For insoluble substrates, add 1–2% DMSO as a co-solvent to improve TFA accessibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.